Product packaging for 4-(Methyl(phenyl)amino)butanoic acid(Cat. No.:CAS No. 26488-79-9)

4-(Methyl(phenyl)amino)butanoic acid

Cat. No.: B3050505
CAS No.: 26488-79-9
M. Wt: 193.24 g/mol
InChI Key: QGFFPYGZQUFNIS-UHFFFAOYSA-N
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Description

Definition and Nomenclature of Butanoic Acid, 4-(methylphenylamino)-

Butanoic acid, 4-(methylphenylamino)- is a carboxylic acid derivative with the chemical formula C₁₁H₁₅NO₂. broadpharm.com Its structure consists of a butanoic acid backbone where a methylphenylamino group is substituted at the fourth carbon position.

The systematic name for this compound, following IUPAC nomenclature, is 4-[methyl(phenyl)amino]butanoic acid . It is also identified by its CAS Registry Number 26488-79-9 . broadpharm.com This unique identifier is crucial for its unambiguous identification in chemical literature and databases.

Physicochemical Properties of 4-[methyl(phenyl)amino]butanoic acid

Property Value
CAS Number 26488-79-9
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol

Position within Amino Acid and Carboxylic Acid Chemistry

From a structural standpoint, Butanoic acid, 4-(methylphenylamino)- holds a distinct position at the intersection of carboxylic acid and amino acid chemistry. As a derivative of butanoic acid, it is classified as a short-chain fatty acid. The presence of the amino group, specifically a tertiary amine where the nitrogen is bonded to a methyl group, a phenyl group, and the butyl chain, categorizes it as an amino acid.

More specifically, it is considered a gamma-amino acid (γ-amino acid) because the amino group is located on the fourth carbon (the gamma carbon) relative to the carboxyl group. It is also classified as an N-aryl amino acid due to the direct attachment of the nitrogen atom to a phenyl ring. This N-arylation imparts specific chemical properties and reactivity to the molecule, distinguishing it from simple alkyl-substituted amino acids.

Academic Relevance in Chemical Sciences

The academic relevance of Butanoic acid, 4-(methylphenylamino)- primarily stems from its role as a versatile building block and intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine, allows for a range of chemical transformations.

In the realm of pharmaceutical development, derivatives of 4-aminobutanoic acid are recognized as valuable intermediates for the synthesis of more complex molecules, including peptides. Specifically, compounds with similar structural motifs are utilized in the preparation of statin analogues. google.com The N-methyl-N-phenyl substitution pattern can be a key feature in the design of molecules with specific biological targets.

Furthermore, research into related N-aryl amino acids has highlighted their potential as precursors to nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. While specific research on the biological activities of Butanoic acid, 4-(methylphenylamino)- itself is an area of ongoing investigation, its structural class is of significant interest. For instance, some derivatives are hypothesized to have potential anti-inflammatory or antimicrobial properties, though this requires further validation. The compound serves as a valuable tool for researchers exploring the synthesis of novel organic molecules and in the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3050505 4-(Methyl(phenyl)amino)butanoic acid CAS No. 26488-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(N-methylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFFPYGZQUFNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457256
Record name Butanoic acid, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26488-79-9
Record name Butanoic acid, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Chemical Transformations

Direct Synthesis of Butanoic Acid, 4-(methylphenylamino)-

The direct synthesis of "Butanoic acid, 4-(methylphenylamino)-" can be approached through several strategic routes, primarily involving the formation of the crucial C-N bond between the N-methylaniline moiety and the butanoic acid backbone. Two plausible and effective methods are the nucleophilic substitution of a 4-halobutanoic acid and the ring-opening of γ-butyrolactone.

One common strategy involves the reaction of N-methylaniline with a suitable 4-substituted butanoic acid derivative, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester. The initial nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Alternatively, a more atom-economical approach is the direct reaction of N-methylaniline with γ-butyrolactone. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the lactone, leading to its ring-opening. This process is often facilitated by heat or catalysis to overcome the relative stability of the five-membered lactone ring. The aminolysis of γ-butyrolactone is an established method for the formation of γ-hydroxyamides, and a similar principle can be applied to generate the desired γ-amino acid. google.comgoogle.com The rate of this aminolysis can be influenced by substituents on the lactone ring. google.com

A summary of potential direct synthesis starting materials is presented in Table 1.

Table 1: Proposed Starting Materials for the Direct Synthesis of Butanoic acid, 4-(methylphenylamino)-

Reactant 1 Reactant 2 Reaction Type
N-methylaniline 4-Halobutanoic acid (e.g., 4-bromobutanoic acid) Nucleophilic Substitution
N-methylaniline γ-Butyrolactone Nucleophilic Ring-Opening

Functionalization and Derivatization Methodologies

The carboxylic acid and the secondary amine functionalities in "Butanoic acid, 4-(methylphenylamino)-" offer multiple avenues for further chemical modifications. These transformations allow for the generation of a diverse library of related compounds with potentially unique properties.

The carboxylic acid group of "Butanoic acid, 4-(methylphenylamino)-" can be readily converted to its corresponding esters. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. This transformation is valuable for modifying the solubility and pharmacokinetic properties of the parent compound. The presence of the N-aryl amino acid moiety is generally compatible with these conditions. Palladium-catalyzed N-arylation of amino acid esters has been reported, indicating that the ester group is stable under certain cross-coupling conditions. acs.orgnih.gov

The formation of amides from the carboxylic acid group of "Butanoic acid, 4-(methylphenylamino)-" is a key transformation for creating peptide-like structures or other functional derivatives. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.com The direct amidation of unprotected amino acids using borate (B1201080) esters has also been developed, offering a protecting-group-free alternative. rsc.org

A selection of common coupling reagents for amidation is provided in Table 2.

Table 2: Common Coupling Reagents for Amidation Reactions

Reagent Class Example Reagent Abbreviation
Carbodiimides 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
Phosphonium Salts (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP
Uronium/Aminium Salts N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate HBTU

The synthesis of structurally related analogs can be achieved by modifying either the aromatic ring, the N-methyl group, or the butanoic acid chain.

Aromatic Ring Modification : Analogs with different substituents on the phenyl ring can be synthesized by starting with the appropriately substituted aniline (B41778) derivative in the initial synthesis.

N-Alkylation/Arylation : The secondary amine allows for the introduction of other alkyl or aryl groups. For instance, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions. acs.org

Butanoic Acid Chain Modification : Analogs with substituents on the butanoic acid chain can be prepared from appropriately substituted γ-butyrolactones or 4-halobutanoic acids. The synthesis of γ-amino acid analogues from natural α-amino acids via radical pathways has also been explored. nih.gov

While "Butanoic acid, 4-(methylphenylamino)-" itself is achiral, the introduction of substituents on the butanoic acid chain can create stereocenters. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure analogs. Methodologies for the enantioselective synthesis of β-amino acids are well-established and can serve as a conceptual basis for the synthesis of chiral γ-amino acid derivatives. hilarispublisher.commdpi.comorganic-chemistry.org These methods often involve asymmetric hydrogenation, enzymatic resolutions, or the use of chiral auxiliaries. hilarispublisher.commdpi.com For instance, biocatalytic approaches using enzymes like carbon-nitrogen lyases have been employed for the asymmetric synthesis of N-aryl-functionalized amino acids. acs.org Biocatalytic dynamic kinetic resolution has also been used for the preparation of β-branched aromatic α-amino acids, a strategy that could potentially be adapted for γ-amino acid synthesis. nih.gov

Reaction Mechanism Studies

The primary reaction mechanisms involved in the synthesis of "Butanoic acid, 4-(methylphenylamino)-" are nucleophilic substitution and nucleophilic acyl substitution.

Nucleophilic Substitution (for synthesis from 4-halobutanoic acid) : The reaction of N-methylaniline with a 4-halobutanoic acid proceeds via a nucleophilic substitution mechanism. Given that 4-halobutanoic acids are primary haloalkanes, the reaction is likely to follow an S(_N)2 pathway. In this mechanism, the nucleophilic nitrogen atom of N-methylaniline directly attacks the carbon atom bearing the halogen, leading to a transition state where both the nucleophile and the leaving group are partially bonded to the carbon. The reaction results in the inversion of configuration if the carbon were chiral. The reaction between halogenoalkanes and ammonia (B1221849) or amines is a classic example of this type of mechanism. chemguide.co.uksavemyexams.comyoutube.com

Nucleophilic Acyl Substitution (for synthesis from γ-butyrolactone) : The ring-opening of γ-butyrolactone with N-methylaniline is a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate, which then collapses to break the C-O bond of the ring, resulting in the formation of the γ-amino acid. The reaction is essentially an aminolysis of a cyclic ester. The rate of this reaction can be influenced by the electronic nature of substituents on the lactone. google.com

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms. For "Butanoic acid, 4-(methylphenylamino)-", both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of "Butanoic acid, 4-(methylphenylamino)-" would exhibit distinct signals corresponding to the protons of the butanoic acid chain, the methyl group, and the phenyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Expected ¹H NMR Data for Butanoic acid, 4-(methylphenylamino)-

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-COOH10.0 - 12.0Singlet1H
Aromatic-H6.5 - 7.5Multiplet4H
-N-CH₂-3.1 - 3.3Triplet2H
-CH₂-2.2 - 2.4Triplet2H
-CH₂-1.8 - 2.0Multiplet2H
Ar-CH₃2.2 - 2.3Singlet3H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific isomer of the methylphenylamino group (ortho, meta, or para).

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "Butanoic acid, 4-(methylphenylamino)-" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are also reported in ppm relative to TMS.

Expected ¹³C NMR Data for Butanoic acid, 4-(methylphenylamino)-

Carbon AtomExpected Chemical Shift (ppm)
-COOH170 - 180
Aromatic C-N145 - 150
Aromatic C-H110 - 130
Aromatic C-CH₃130 - 140
-N-CH₂-40 - 50
-CH₂-30 - 35
-CH₂-20 - 25
Ar-CH₃15 - 20

Note: The chemical shifts can be influenced by the solvent and the isomeric position of the methyl group on the phenyl ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For "Butanoic acid, 4-(methylphenylamino)-" (C₁₁H₁₅NO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

Expected HRMS Data for Butanoic acid, 4-(methylphenylamino)-

IonCalculated Exact Mass
[M+H]⁺194.1125
[M+Na]⁺216.0944

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the primary ion observed for "Butanoic acid, 4-(methylphenylamino)-" would likely be the protonated molecule [M+H]⁺. Tandem mass spectrometry (ESI-MS-MS) involves the fragmentation of a selected parent ion to provide structural information. The fragmentation pattern would be characteristic of the compound's structure, with expected losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as fragmentation of the butanoic acid chain and the methylphenylamino group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of "Butanoic acid, 4-(methylphenylamino)-" would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure Determination

For Butanoic acid, 4-(methylphenylamino)-, a single-crystal X-ray diffraction study would reveal the solid-state conformation of the molecule. It is anticipated that the butanoic acid backbone would adopt an extended, or all-trans, configuration to minimize steric hindrance. mdpi.com A key feature of the crystal packing would likely be the formation of intermolecular hydrogen bonds. Carboxylic acids frequently form centrosymmetric dimers, where the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule. researchgate.net This results in a characteristic R²₂(8) graph-set motif.

The relative orientation of the phenyl ring with respect to the butanoic acid chain would also be determined, providing insight into the torsional angles within the molecule. The crystal structure would likely belong to one of the common space groups for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comnih.gov

A hypothetical table of crystallographic data for Butanoic acid, 4-(methylphenylamino)- is presented below, based on typical values for similar organic compounds.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1002
Z4
Calculated Density (g/cm³)1.29
Hydrogen BondingIntermolecular O-H···O=C, forming centrosymmetric dimers

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bsu.by It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. bohrium.comsemanticscholar.org For Butanoic acid, 4-(methylphenylamino)-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its equilibrium geometry. researchgate.netresearcher.life This process minimizes the total energy of the molecule, providing key structural parameters such as bond lengths, bond angles, and dihedral angles.

The resulting optimized structure is crucial for understanding the molecule's spatial arrangement and serves as the foundation for all other computational analyses. Furthermore, by mapping the potential energy surface, DFT can identify various stable conformers and the energy barriers for transition between them, offering insights into the molecule's flexibility and conformational preferences.

Table 1: Predicted Key Geometrical Parameters for Butanoic acid, 4-(methylphenylamino)- (Illustrative) Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles for similar molecular fragments.

ParameterPredicted Value
C=O (carboxyl) bond length~1.21 Å
C-O (carboxyl) bond length~1.36 Å
N-C (aromatic) bond length~1.40 Å
N-C (alkyl) bond length~1.47 Å
C-N-C bond angle~120°
O-C=O bond angle~125°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. dergipark.org.tr It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. Conversely, the LUMO energy relates to the electron affinity, with a lower LUMO energy indicating a greater propensity to accept electrons and act as an electrophile.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rdd.edu.iq For Butanoic acid, 4-(methylphenylamino)-, the HOMO is expected to be localized primarily on the electron-rich methylphenylamino group, while the LUMO may be distributed over the carboxylic acid moiety.

Table 2: Illustrative Frontier Orbital Energies for Butanoic acid, 4-(methylphenylamino)- Note: These values are hypothetical and serve to illustrate the concept.

OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital (Electron Donor)
LUMO-1.2Lowest Unoccupied Molecular Orbital (Electron Acceptor)
HOMO-LUMO Gap4.6Indicator of Chemical Stability and Reactivity

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. uni-muenchen.de This method provides detailed information on the electron density distribution in atomic and bonding orbitals. wisc.edu

For Butanoic acid, 4-(methylphenylamino)-, NBO analysis can quantify the hybridization of atomic orbitals and the polarity of bonds. uni-muenchen.de A key aspect of NBO analysis is the study of delocalization effects through second-order perturbation theory. wisc.edu It examines the stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. For instance, it can reveal hyperconjugative interactions, such as the donation of electron density from a C-H sigma bond to an adjacent empty anti-bonding orbital, or resonance effects involving the lone pair on the nitrogen atom and the aromatic ring. These interactions are crucial for understanding the molecule's stability and electronic properties.

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule. wuxiapptec.com It is plotted on the molecule's electron density surface, using a color spectrum to indicate regions of different electrostatic potential. researchgate.net Typically, red-colored areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas indicate positive potential (electron-poor), susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net Green and yellow regions are relatively neutral.

For Butanoic acid, 4-(methylphenylamino)-, the ESP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group, reflecting their high electronegativity and the presence of lone pairs. nih.govnih.gov Conversely, the hydrogen atom of the carboxyl group and the hydrogen on the amine nitrogen would exhibit a positive potential (blue), indicating their acidic character. wuxiapptec.comacs.org The aromatic ring and the alkyl chain would likely show more neutral (green) potentials. ESP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding a molecule's reactivity patterns. wuxiapptec.com

Molecular Dynamics (MD) Simulations for Conformational and Binding Studies

While quantum mechanics methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., in a solvent like water) at a given temperature and pressure.

For Butanoic acid, 4-(methylphenylamino)-, MD simulations can explore its conformational landscape, identifying the most populated shapes and the flexibility of the butanoic acid chain and the orientation of the methylphenyl group. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target, such as an enzyme or receptor. frontiersin.org By simulating the molecule in a solvated environment, MD can also provide insights into its interactions with solvent molecules, which is crucial for predicting solubility and other physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities. pensoft.netfrontiersin.org Instead of studying a single molecule in depth, QSAR analysis involves creating a model based on a series of related compounds with known activities. frontiersin.org

To build a QSAR model for a class of compounds including Butanoic acid, 4-(methylphenylamino)-, one would first calculate a variety of molecular descriptors for each molecule in the series. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., dipole moment, atomic charges). researchgate.netnih.gov Statistical methods or machine learning algorithms are then used to develop an equation that correlates these descriptors with the observed biological activity. pensoft.netfrontiersin.org

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov It can also provide insights into which molecular properties are most important for the desired biological effect. researchgate.net For instance, a QSAR study might reveal that the activity of N-phenylamino carboxylic acids is strongly correlated with the electronic properties of the phenyl ring and the flexibility of the carboxylic acid chain. nih.gov

Absence of Specific Research Data for "Butanoic acid, 4-(methylphenylamino)-" in Advanced Computational Modeling Studies

Initial investigations into the computational chemistry and molecular modeling of "Butanoic acid, 4-(methylphenylamino)-" reveal a significant gap in the scientific literature concerning specific advanced analyses such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA), and both ligand-based and target-based Quantitative Structure-Activity Relationship (QSAR) methodologies.

Extensive searches of chemical and computational research databases have not yielded any specific studies that have applied these sophisticated 3D-QSAR techniques directly to "Butanoic acid, 4-(methylphenylamino)-" or its closely related derivatives. While the principles of CoMFA, CoMSIA, and QSAR are well-established and widely used in drug discovery and molecular design for various classes of compounds, their application to this particular chemical entity has not been documented in available scientific publications.

Therefore, it is not possible to provide detailed research findings, data tables, or specific outcomes for the following sections as outlined in the request:

Ligand-Based and Target-Based QSAR Methodologies

Without published research, any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable data. Further research and dedicated computational studies would be required to generate the specific CoMFA, CoMSIA, and QSAR data for "Butanoic acid, 4-(methylphenylamino)-".

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

Cellular Pathway Modulation StudiesThere is no available research detailing how Butanoic acid, 4-(methylphenylamino)- may modulate specific cellular signaling pathways.

Impact on Cell Proliferation and Apoptosis Pathways

While direct studies on Butanoic acid, 4-(methylphenylamino)- are limited, research on related butanoic acid derivatives and the broader class of short-chain fatty acids provides significant insights into potential mechanisms affecting cell proliferation and apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells, and its induction is a key goal of many therapeutic agents. nih.gov

Butyric acid, a structurally related compound, is known to induce apoptosis in various cell types, including cancer cells. nih.gov In vitro studies on human T-cells have shown that butyric acid can trigger apoptosis through mechanisms dependent on caspase-3, caspase-8, and caspase-9. nih.gov Interestingly, this process can be modulated by the cellular environment; direct cell-to-cell contact and adhesion between T-cells and fibroblasts can down-regulate butyric acid-induced apoptosis, suggesting a survival mechanism mediated by adhesion molecules like CD44 and certain integrins (VLA-2, VLA-5). nih.gov

Other derivatives have been specifically designed to interact with apoptotic pathways. For instance, a novel fluorescent probe, 4-(5-dimethylamino-naphthalene-1-sulfonamido)-3-(4-iodo-phenyl)butanoic acid, was synthesized to detect apoptotic cancer cells, highlighting the utility of the butanoic acid scaffold in developing tools for studying apoptosis. nih.gov The mechanisms by which various compounds induce apoptosis are diverse. Some agents, like the sponge-derived metabolite heteronemin, trigger apoptosis in leukemia cells (MOLT-4) by increasing reactive oxygen species (ROS). researchgate.net Another compound, a metabolite of bisphenol A, induces apoptosis in pancreatic β-cells through a pathway involving endoplasmic reticulum (ER) stress, regulated by the activation of JNK and AMPKα kinases. mdpi.com

Table 1: Examples of Apoptotic Mechanisms in Related Compounds This table is interactive and can be sorted by clicking the headers.

Compound Class / Example Cell Line Key Apoptotic Mechanism Reference
Butyric Acid Human T-cells (Jurkat) Activation of caspase-3, -8, and -9. nih.gov nih.gov
Heteronemin Human acute lymphoblastic leukemia (MOLT-4) Increased Reactive Oxygen Species (ROS). researchgate.net researchgate.net
Bisphenol A Metabolite (MBP) Pancreatic β-cells Endoplasmic Reticulum (ER) Stress, JNK/AMPKα activation. mdpi.com mdpi.com

Mechanistic Basis of Anti-inflammatory Effects

The anti-inflammatory potential of butanoic acid derivatives is an area of active investigation, with several possible mechanisms being explored in structurally related molecules. A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies on certain metal-based carboxylate derivatives have shown potent interaction with the COX-2 enzyme, suggesting this is a viable mechanism for reducing inflammation. nih.gov

However, other butanoic acid-like structures exert their effects through different pathways. For example, 4-phenyl-3-butenoic acid has been shown to inhibit inflammation not by acting on COX enzymes, but by inhibiting peptidylglycine alpha-monooxygenase (PAM), an enzyme critical for the synthesis of inflammatory neuropeptides like Substance P. nih.gov

A widely studied anti-inflammatory pathway involves the transcription factor nuclear factor kappa B (NF-κB), which controls the expression of many pro-inflammatory genes. The activation of NF-κB is a key step in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS). mdpi.complos.org Several complex natural products have demonstrated anti-inflammatory effects by inhibiting this pathway. Their mechanisms include preventing the translocation of NF-κB into the nucleus by inhibiting the activity of upstream kinases like IKKβ. plos.org This blockade leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like inducible nitric oxide synthase (iNOS). mdpi.complos.org Fatty acids can also modulate inflammation through interactions with cell surface receptors, such as G protein-coupled receptor 120 (GPR120) and Toll-like receptors (TLRs), which in turn can trigger or inhibit inflammatory signaling cascades. mdpi.com

Table 2: Potential Anti-inflammatory Mechanisms Based on Related Compounds This table is interactive and can be sorted by clicking the headers.

Mechanism Key Molecular Target / Pathway Example Compound Class Reference
Inhibition of Inflammatory Mediators Cyclooxygenase-2 (COX-2) Metal-based carboxylates nih.gov
Inhibition of Neuropeptide Synthesis Peptidylglycine alpha-monooxygenase (PAM) 4-phenyl-3-butenoic acid nih.gov
NF-κB Pathway Inhibition IKKβ, NF-κB translocation Diterpenoids (e.g., 17-O-acetylacuminolide) plos.org

Antimicrobial Activity Mechanisms

Derivatives of butanoic acid and other fatty acids have demonstrated a range of antimicrobial activities against various pathogens, including bacteria and fungi. mdpi.comnih.gov The mechanisms underlying these effects are often centered on the disruption of microbial cell structure and function.

A primary mechanism for antibacterial fatty acids is the disruption of the cell membrane's integrity. nih.gov This can occur through several processes, including the interruption of the electron transport chain, interference with cellular energy production, and an increase in membrane fluidity that leads to the loss of the proton motive force. nih.gov Some fatty acids also induce the production of reactive oxygen species (ROS) within the bacteria, causing oxidative damage to essential cellular components. nih.gov

Beyond direct membrane damage, certain butanoic acid derivatives may act by inducing the host's own defense mechanisms. Butyrates, for example, can stimulate the expression of antimicrobial peptides, which are a key part of the innate immune system's first line of defense against microorganisms. nih.gov The antimicrobial spectrum can be broad, with activity reported against both Gram-positive bacteria like Staphylococcus aureus and Mycobacterium luteum, and Gram-negative bacteria. mdpi.comjapsonline.com Furthermore, some studies have shown that phytochemicals, including certain phenolic acids, can act in synergy with conventional antibiotics like streptomycin, enhancing their efficacy against pathogenic bacteria. researchgate.net

Antiproliferative Mechanisms

The antiproliferative activity of compounds related to Butanoic acid, 4-(methylphenylamino)- often involves the modulation of cell cycle progression and the activation of pro-apoptotic pathways. nih.gov A key strategy is to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, certain isatin-based compounds have been shown to cause a lengthening of the G1 phase of the cell cycle while reducing the proportion of cells in the S and G2/M phases. nih.gov

The signaling pathways that control cell growth and survival are common targets for antiproliferative agents. The PI3K/AKT and ERK pathways are crucial for promoting cell survival and proliferation in many cancers; their downregulation is a mechanism used by some agents to induce apoptosis in leukemia cells. researchgate.net Other compounds, such as the polyphenol resveratrol, can interfere with cell proliferation by affecting signaling complexes involving proteins like p53 and COX-2. mdpi.com

Additionally, some phenolic acids exert a direct antiproliferative effect at low, biologically relevant concentrations. nih.gov The proposed mechanisms for these effects include direct interaction with the aryl hydrocarbon receptor (AhR) and inhibition of nitric oxide synthase (NOS), which can influence cell growth and survival. nih.gov The ultimate goal of these interventions is often to tip the balance from survival towards apoptosis, for example, by altering the expression of the BCL2 family of proteins, which includes both pro-proliferative (e.g., BCL2) and pro-apoptotic (e.g., BAD) members. mdpi.com

High-Throughput Screening (HTS) in Biological Activity Discovery

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that enables the rapid testing of thousands to millions of chemical compounds for a specific biological activity. anu.edu.au This automated, data-driven approach is crucial for discovering novel activities for compounds like Butanoic acid, 4-(methylphenylamino)- and for identifying new lead molecules from large chemical libraries. anu.edu.aunih.gov

The process begins with the development of a robust and sensitive assay that can report on the biological activity of interest. This could be a biochemical assay measuring the inhibition of a specific enzyme or a cell-based assay measuring a cellular response, such as apoptosis, protein expression, or the activation of a specific transcription factor. nih.gov For example, a cell line can be engineered with a reporter gene (e.g., luciferase) that is activated by a specific signaling pathway. When a compound activates this pathway, the cell produces light, which can be measured by automated plate readers. nih.gov

HTS allows for the rapid evaluation of how different chemical structures correlate with biological activity, providing valuable structure-activity relationship (SAR) data. anu.edu.au The "hits" identified from an HTS campaign—compounds that show the desired activity—are then subjected to further validation and optimization to confirm their activity, determine their potency and selectivity, and develop them into lead candidates for potential therapeutic use. nih.gov This methodology accelerates the discovery phase by systematically sifting through vast chemical diversity to find molecules with a desired biological function. anu.edu.au

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Elucidation of Key Structural Features for Biological Activity

Structure-Activity Relationship (SAR) studies are foundational to discerning which parts of a molecule, known as the pharmacophore, are essential for its biological function. youtube.com For the chemical class to which Butanoic acid, 4-(methylphenylamino)- belongs, several key structural features have been identified as crucial for its activity. The molecule can be deconstructed into three main components: a substituted aromatic ring (the methylphenylamino group), a flexible alkyl chain (the butanoic acid linker), and a carboxylic acid group.

The Carboxylic Acid Group: This functional group is often critical for biological activity. Its ability to act as a hydrogen bond donor and acceptor allows it to form strong interactions, such as salt bridges or hydrogen bonds, with target receptors or enzymes. drugdesign.org In many cases, modification of this group, for instance through esterification, leads to a significant or complete loss of activity, highlighting its importance in molecular recognition and binding. drugdesign.org

The Aromatic Ring and its Substitution: The methylphenylamino moiety serves as a hydrophobic region that can engage in van der Waals, hydrophobic, or π-stacking interactions with aromatic amino acid residues within a protein's binding site. tandfonline.com The position and nature of substituents on this ring are critical. The methyl group's location (ortho, meta, or para) can profoundly affect the molecule's conformation and how it fits into a binding pocket. Altering this substituent, for example, by replacing the methyl group with a halogen or a larger alkyl group, can modulate binding affinity and selectivity.

The Butanoic Acid Linker: The four-carbon chain provides conformational flexibility, allowing the aromatic ring and the carboxylic acid to adopt an optimal spatial orientation for binding to a biological target. The length of this linker is often a critical parameter. Shortening or lengthening the chain can misalign the key binding groups, leading to a decrease in activity. This classic SAR pattern demonstrates the need to optimize the physical properties and spatial arrangement of a compound.

Rational Design and Synthesis of Analogs and Derivatives

Rational drug design leverages the insights gained from SAR studies to create new molecules with enhanced properties. mdpi.com This process involves the targeted modification of a lead compound, such as Butanoic acid, 4-(methylphenylamino)-, to improve its interaction with a biological target. danaher.com

Strategies for creating analogs often include:

Altering Ring Substituents: Systematically replacing the methyl group on the phenyl ring with other functional groups (e.g., halogens, methoxy (B1213986) groups, larger alkyl chains) to probe the steric and electronic requirements of the binding pocket.

Modifying the Linker: Synthesizing homologs with shorter (propanoic) or longer (pentanoic) acid chains to determine the optimal distance between the aromatic and acidic moieties.

Isosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) to potentially improve binding, cell permeability, or metabolic stability.

The synthesis of these derivatives allows for a systematic exploration of how structural changes impact biological activity, as illustrated in the hypothetical data below.

CompoundModification from Parent CompoundRelative Biological Activity (%)
Butanoic acid, 4-(methylphenylamino)-Parent Compound (p-methyl)100
Analog APropanoic acid linker (chain shortened)35
Analog BPentanoic acid linker (chain lengthened)60
Analog CPhenylamino (methyl group removed)75
Analog D4-(chlorophenylamino)- (methyl replaced with chloro)110
Analog EMethyl ester of parent compound<5

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model for a series of compounds related to Butanoic acid, 4-(methylphenylamino)- would typically consist of features like a hydrophobic/aromatic center, a hydrogen bond acceptor, and a negatively ionizable feature, corresponding to the aromatic ring, the carbonyl oxygen, and the carboxylate group, respectively. youtube.comtandfonline.com

This model serves two primary purposes:

Understanding Binding: It provides a 3D hypothesis of how the molecule binds to its target, guiding further design efforts.

Virtual Screening: The pharmacophore model can be used as a 3D query to search large databases of chemical compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov This in silico screening method is a cost-effective way to find novel chemical scaffolds for further development.

Lead Optimization and Chemical Space Exploration

Lead optimization is the iterative process of refining a promising compound (a "lead") to enhance its beneficial properties while minimizing undesirable ones. danaher.com Starting with a molecule like Butanoic acid, 4-(methylphenylamino)-, medicinal chemists systematically modify its structure to improve attributes such as potency, selectivity, and metabolic stability. nih.gov

This process involves exploring the "chemical space" around the lead compound. nih.gov For instance, if initial studies show that a chloro-substituted analog has slightly better activity (as in the hypothetical "Analog D"), chemists might synthesize a variety of halogenated or electronically similar derivatives to further improve binding affinity. nih.gov Deep learning and 3D pocket-aware diffusion models are increasingly being used to guide this process, allowing for the generation of novel analogs with predicted high binding affinity. nih.gov The goal is to synthesize and test new molecules in a cyclical process of design, synthesis, and evaluation until a candidate with an optimal profile is identified for further preclinical development. youtube.comdanaher.com

Applications in Chemical Biology and Medicinal Chemistry

Development of Chemical Probes for Biological Systems

While specific chemical probes derived directly from Butanoic acid, 4-(methylphenylamino)- are still under investigation, its structural framework and potential biological activities make it a promising candidate for the development of such tools. Chemical probes are small molecules used to study and manipulate biological systems, and the development of novel probes is crucial for understanding disease pathways and identifying new therapeutic targets.

Research into compounds with similar structures has demonstrated the potential for butanoic acid derivatives to be functionalized into highly specific probes. For instance, the core butanoic acid structure can be modified to incorporate reporter groups, such as fluorophores or affinity tags, which allow for the visualization and tracking of biological processes. The methylphenylamino group can play a crucial role in mediating interactions with specific biological targets, a key characteristic of an effective chemical probe. The exploration of its potential interactions with enzymes or receptors is a primary step in its development as a chemical probe.

Utility as Biochemical Reagents in Life Science Research

In life science research, Butanoic acid, 4-(methylphenylamino)- is valued as a biochemical reagent due to its potential to modulate biological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, making it a useful tool for investigating their functions. By observing the effects of this compound on cellular or biochemical systems, researchers can gain insights into the roles these proteins play in health and disease.

The utility of butanoic acid derivatives as biochemical reagents is well-documented for structurally related compounds. For example, certain derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as inhibitors of kynurenine (B1673888) 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This highlights the potential for Butanoic acid, 4-(methylphenylamino)- to be used in similar assays to screen for and characterize the activity of various enzymes.

Below is a table summarizing the potential biochemical applications of Butanoic acid, 4-(methylphenylamino)- based on its known and hypothesized activities:

Application AreaPotential Use of Butanoic acid, 4-(methylphenylamino)-
Enzyme Inhibition Assays As a potential inhibitor to study enzyme kinetics and function.
Receptor Binding Studies To investigate ligand-receptor interactions and signaling pathways.
Cell-Based Assays To probe cellular processes such as inflammation and microbial activity.
High-Throughput Screening As a scaffold for developing libraries of compounds for drug discovery.

Role as Synthetic Intermediates for Complex Molecules

One of the most established applications of Butanoic acid, 4-(methylphenylamino)- is its role as a synthetic intermediate, or a building block, for the creation of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows for a wide range of chemical transformations. This makes it a valuable precursor in the synthesis of novel compounds with potential therapeutic properties, including pharmaceuticals and agrochemicals.

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the methylphenylamino moiety can participate in various coupling reactions. This versatility has been demonstrated in the synthesis of various heterocyclic compounds and other complex molecular architectures. The ability to serve as a starting material for a diverse array of molecules underscores its importance in synthetic organic chemistry.

The following table outlines the key reactive sites of Butanoic acid, 4-(methylphenylamino)- and their potential transformations in chemical synthesis:

Reactive SitePotential Chemical TransformationsResulting Structures
Carboxylic Acid Esterification, Amide Coupling, ReductionEsters, Amides, Alcohols
Methylphenylamino Group Acylation, Alkylation, ArylationN-substituted derivatives
Aromatic Ring Electrophilic Aromatic SubstitutionSubstituted phenyl rings

Q & A

Basic Synthesis and Structural Characterization

Q: What are the established synthetic routes and characterization methods for Butanoic acid, 4-(methylphenylamino)-? A: Synthesis typically involves coupling reactions between 4-aminobutyric acid derivatives and methylphenyl isothiocyanate or analogous reagents. Key steps include protecting the carboxylic acid group (e.g., esterification) to prevent side reactions. Characterization employs:

  • NMR (¹H/¹³C) to confirm substitution patterns and regiochemistry.
  • Mass spectrometry (ESI-TOF) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Physicochemical Properties

Q: What critical physicochemical parameters are reported for this compound? A: Key properties include:

  • pKa : ~3.39 (predicted for carboxylic acid group) .
  • Thermal stability : Decomposition observed above 300°C, with boiling point predictions around 308°C .
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO) but limited in aqueous media due to the hydrophobic methylphenyl group .

Advanced Purification Challenges

Q: What challenges arise in achieving high purity, and how are they addressed? A: Impurities often stem from incomplete coupling or deprotection steps. Solutions include:

  • Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted intermediates.
  • Recrystallization using ethanol/water mixtures to isolate the pure carboxylic acid form .
  • HPLC-PDA for detecting trace impurities (<0.1%) .

Spectral Data Contradictions

Q: How can researchers resolve discrepancies in reported NMR or IR spectra? A: Contradictions may arise from tautomerism (e.g., thiourea ↔ thiol forms) or solvent effects. Strategies:

  • Use 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations .
  • Compare data across multiple solvents (DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts .
  • Validate against computational simulations (DFT-based NMR prediction tools) .

Biological Activity Profiling

Q: What in vitro models are suitable for evaluating its bioactivity? A: Studies suggest potential enzyme inhibition (e.g., proteases) or receptor modulation. Recommended assays:

  • Cell viability assays (MTT/XTT) to assess acute toxicity (IC50) .
  • Fluorescence-based enzyme assays (e.g., trypsin inhibition) using fluorogenic substrates .
  • Molecular docking to predict binding affinities toward target proteins (e.g., cyclooxygenase-2) .

Trace Impurity Quantification

Q: How can trace impurities (<0.5%) be quantified in bulk samples? A: Advanced analytical workflows include:

  • LC-MS/MS with MRM (multiple reaction monitoring) for selective detection of byproducts.
  • Ion chromatography to quantify residual sulfonic acid derivatives from synthesis .
  • Standard addition methods with spiked impurities to validate recovery rates .

Stability Under Stress Conditions

Q: What methodologies assess stability under thermal or hydrolytic stress? A: Protocols involve:

  • Forced degradation studies : Heating at 80°C (dry) or reflux in acidic/basic solutions to identify degradation products .
  • Kinetic modeling (Arrhenius plots) to predict shelf-life under storage conditions.
  • HPLC-UV tracking of parent compound decay and degradant formation .

Acute Toxicity Mechanisms

Q: What mechanistic insights explain its acute toxicity (e.g., LD50 in rodents)? A: Intraperitoneal LD50 values (~877 mg/kg in rats) suggest systemic effects. Proposed mechanisms:

  • Mitochondrial disruption : Inhibition of electron transport chain complexes .
  • Metabolic acidosis : Accumulation of carboxylic acid derivatives altering pH homeostasis.
  • In vivo metabolite profiling (LC-HRMS) to identify toxic intermediates .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., substituent variation) impact activity? A: SAR studies focus on:

  • Substituent position : Pyridinyl vs. phenylamino groups alter solubility and H-bonding capacity .
  • Electron-withdrawing groups (e.g., nitro) enhancing electrophilic reactivity in enzyme inhibition .
  • Computational QSAR models to prioritize derivatives for synthesis .

Reproducibility in Cross-Study Comparisons

Q: How can researchers ensure data reproducibility across independent studies? A: Best practices include:

  • Standardized synthetic protocols (e.g., PubChem’s reaction templates) .
  • Reference materials : Use of NIST-validated spectra for instrument calibration .
  • Interlaboratory validation via round-robin testing of key endpoints (e.g., IC50) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.